

# An In-depth Technical Guide to 4'-Bromovalerophenone-d9

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## Compound of Interest

Compound Name: 4'-Bromovalerophenone-d9

Cat. No.: B562502

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This technical guide provides comprehensive information on **4'-Bromovalerophenone-d9**, a deuterated stable isotope-labeled internal standard. Given the limited specific experimental data for the deuterated form, this guide also includes extensive data on its non-deuterated analog, 4'-Bromovalerophenone (CAS: 7295-44-5), to serve as a valuable reference for researchers, scientists, and drug development professionals. Stable isotope-labeled compounds are critical for quantitative analysis using mass spectrometry, acting as internal standards in pharmacokinetic studies, metabolic profiling, and clinical diagnostics.

## Chemical Identity and Structure

**4'-Bromovalerophenone-d9** is the deuterated form of 4'-Bromovalerophenone, where nine hydrogen atoms on the pentanoyl chain have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of 4'-Bromovalerophenone.

Structure of **4'-Bromovalerophenone-d9**:

(Note: This is a simplified representation. The exact positions of deuterium atoms on the pentyl chain are presumed from the "-d9" nomenclature.)

Table 1: Chemical Identifiers

Identifier	4'-Bromovalerophenone-d9	4'-Bromovalerophenone
Synonyms	1-(4-Bromophenyl)-1-pentanone-d9, 1-Bromo-4-pentanoylbenzene-d9	p-Bromovalerophenone, 1-(4-Bromophenyl)pentan-1-one[1][2]
CAS Number	Not available	7295-44-5[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>4</sub> D <sub>9</sub> BrO[5]	C <sub>11</sub> H <sub>13</sub> BrO[1][2][4][6][7]
Molecular Weight	250.18 g/mol [5]	241.12 g/mol [1][4][6][7]
InChIKey	STYJKBMRWQQJIS-UHFFFAOYSA-N	STYJKBMRWQQJIS-UHFFFAOYSA-N[2][7]

## Physicochemical Properties

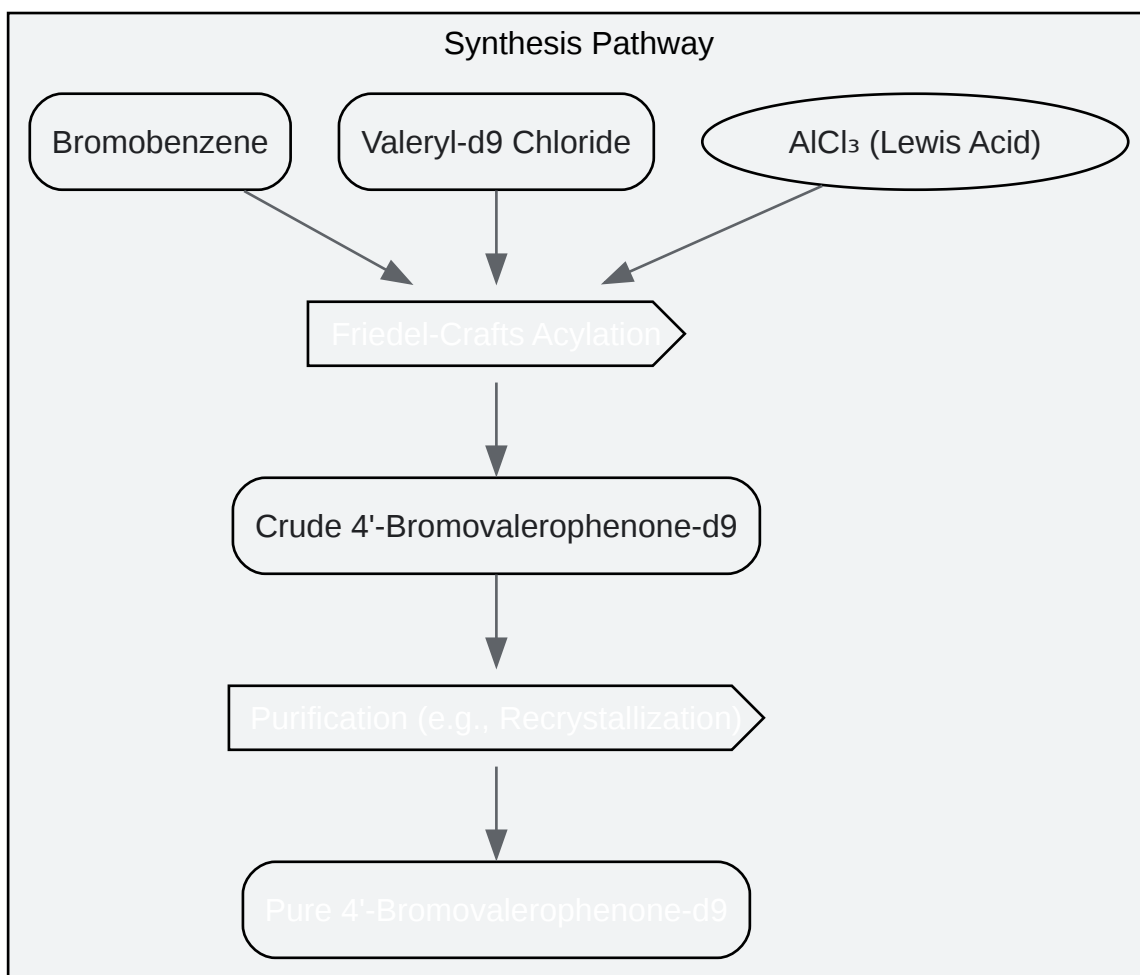
The following table summarizes the key physicochemical properties. The data is primarily for the non-deuterated 4'-Bromovalerophenone, as these properties are expected to be very similar for the deuterated analog.

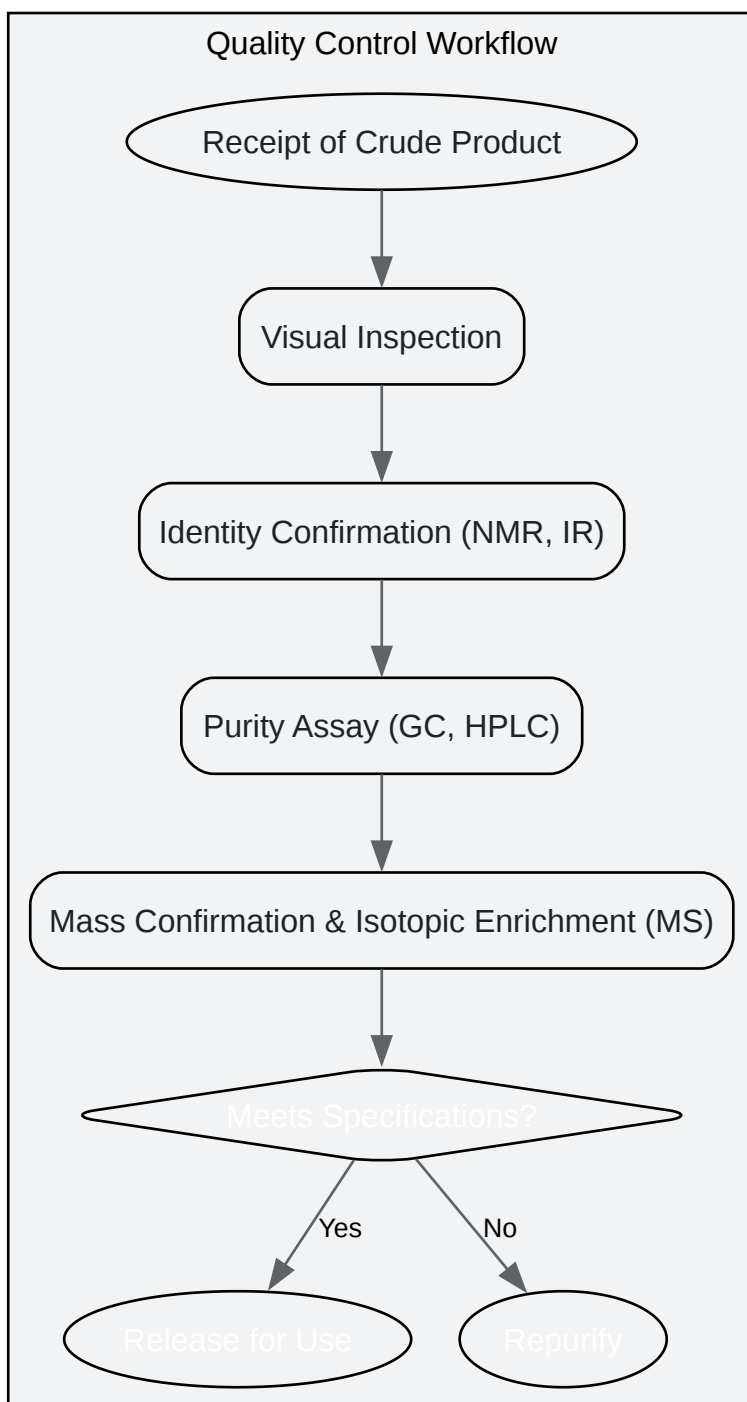
Table 2: Physicochemical Data of 4'-Bromovalerophenone

Property	Value
Appearance	Yellow crystalline powder[6][7]
Melting Point	34-36 °C[6][7][8]
Boiling Point	168-169 °C at 20 mmHg[6][7][8]
Solubility	Soluble in chloroform and ethyl acetate (sparingly)[6]
Purity	Typically ≥95%[6]

## Synthesis and Quality Control

The synthesis of 4'-Bromovalerophenone typically involves the Friedel-Crafts acylation of bromobenzene with valeryl chloride or a similar synthetic route. The synthesis of the deuterated analog would require the use of a deuterated valeroyl synthon.





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## References

- 1. 4'-Bromovalerophenone | C<sub>11</sub>H<sub>13</sub>BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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